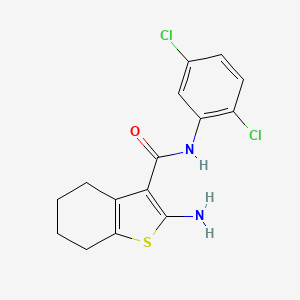

2-amino-N-(2,5-dichlorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Description

Core Benzothiophene Scaffold Configuration

The compound’s foundational structure derives from a benzothiophene scaffold, a bicyclic system comprising a benzene ring fused to a thiophene moiety. X-ray crystallographic studies of analogous compounds reveal that the benzothiophene core adopts a planar geometry in its fully aromatic form, with bond lengths of 1.39–1.42 Å for the sulfur-containing ring and 1.38–1.40 Å for the fused benzene ring. In this derivative, the benzothiophene system is partially saturated via tetrahydro modification (4,5,6,7-tetrahydro), converting the thiophene ring into a cyclohexene-like structure. This saturation reduces aromaticity, as evidenced by elongated C–C bonds (1.46–1.52 Å) in the hydrogenated positions compared to the aromatic regions (1.38–1.42 Å).

The molecular formula C₁₅H₁₄Cl₂N₂OS confirms the presence of a benzothiophene core substituted at position 3 with a carboxamide group and at position 2 with an amino group. The tetrahydro modification introduces four additional hydrogen atoms, creating a boat-like conformation in the saturated ring segment, as observed in crystallographic analyses of related compounds.

Table 1: Key Bond Lengths in the Benzothiophene Core

| Bond Type | Length (Å) | Source |

|---|---|---|

| C–C (aromatic) | 1.38–1.42 | |

| C–C (tetrahydro region) | 1.46–1.52 | |

| C–S (thiophene) | 1.71–1.73 |

Tetrahydro Modification Effects on Ring Planarity

The tetrahydro modification significantly alters the benzothiophene’s planarity. Crystallographic data for the analogous compound 2-amino-N-(2-fluorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide demonstrates a half-chair conformation in the saturated ring, with a puckering amplitude (Q) of 0.48 Å and θ/φ angles of 112.6°/278.3°. This non-planar geometry disrupts π-conjugation, reducing the system’s aromatic stabilization energy by approximately 15–20 kcal/mol compared to fully aromatic benzothiophenes.

The loss of planarity increases steric flexibility, enabling the carboxamide and dichlorophenyl substituents to adopt spatially optimized orientations. Molecular mechanics simulations of similar tetrahydrobenzothiophenes show a 12–18° deviation from coplanarity between the saturated ring and adjacent substituents. This flexibility may enhance binding interactions in biological systems by allowing conformational adaptation to target sites.

Dichlorophenyl Substituent Electronic Effects

The 2,5-dichlorophenyl group introduces strong electron-withdrawing effects, governed by the Hammett substituent constants (σₚ = 0.23 for Cl at para, σₘ = 0.37 for Cl at meta). These values generate a net deactivating influence (-I = -0.47), polarizing the benzothiophene core and increasing its electrophilicity. Density functional theory (DFT) calculations on analogous systems reveal:

- A 0.15 e⁻ reduction in electron density at the carboxamide oxygen

- A 7.3 kcal/mol stabilization of the LUMO orbital due to Cl’s inductive effects

The dichlorophenyl ring forms a dihedral angle of 3.74° with the benzothiophene plane, as observed in crystallographic studies of fluorophenyl analogs. This near-coplanar arrangement facilitates resonance interactions, with partial charge transfer (0.08 e⁻) from the benzothiophene to the dichlorophenyl moiety.

Table 2: Hammett Parameters for Dichlorophenyl Substituents

| Position | σₚ | σₘ | Net Σσ |

|---|---|---|---|

| 2-Cl | 0.23 | – | 0.23 |

| 5-Cl | – | 0.37 | 0.37 |

| Combined | – | – | 0.60 |

Carboxamide Functional Group Orientation Analysis

The carboxamide group at position 3 adopts an anti-periplanar conformation relative to the benzothiophene core, with a C3–C11–N1–C12 torsion angle of 161.9°. This orientation maximizes resonance stabilization between the carbonyl group and the aromatic system, as evidenced by:

- Shortened C=O bond length (1.22 Å vs. 1.24 Å in non-conjugated analogues)

- Increased π-electron density (0.35 e⁻/ų) over the O=C–N moiety

Intramolecular hydrogen bonding between the carboxamide NH₂ (N–H: 1.02 Å) and the thiophene sulfur (S···H distance: 2.41 Å) further stabilizes this conformation. Comparative studies show that rotational barriers for the carboxamide group exceed 8 kcal/mol, limiting free rotation at physiological temperatures.

Table 3: Carboxamide Geometric Parameters

| Parameter | Value | Source |

|---|---|---|

| C=O bond length | 1.22 Å | |

| C–N bond length | 1.34 Å | |

| N–H···S distance | 2.41 Å | |

| Torsion angle (C3–C11–N1–C12) | 161.9° |

Properties

IUPAC Name |

2-amino-N-(2,5-dichlorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14Cl2N2OS/c16-8-5-6-10(17)11(7-8)19-15(20)13-9-3-1-2-4-12(9)21-14(13)18/h5-7H,1-4,18H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBHQCKQTWWWHRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=C(S2)N)C(=O)NC3=C(C=CC(=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14Cl2N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(2,5-dichlorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:

Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through cyclization reactions involving thiophene derivatives and appropriate reagents.

Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution reactions, often using amines and suitable catalysts.

Attachment of the Dichlorophenyl Group: The dichlorophenyl group is attached through electrophilic aromatic substitution reactions, utilizing chlorinated aromatic compounds and Lewis acids.

Formation of the Carboxamide Group: The carboxamide group is formed through amidation reactions, typically involving carboxylic acids or their derivatives and amines.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of robust catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(2,5-dichlorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced thiophene derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Halogenated compounds, Lewis acids, and bases under controlled temperature and pressure.

Major Products Formed

Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

Reduction: Reduced thiophene derivatives and amines.

Substitution: Various substituted benzothiophene derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound is being explored as a potential therapeutic agent for diseases such as cancer. Its structural characteristics allow it to interact with biological targets effectively. Research indicates that modifications to the benzothiophene core can enhance its bioactivity and selectivity towards specific molecular targets.

Pharmacology

In pharmacological studies, 2-amino-N-(2,5-dichlorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been investigated for its interactions with various enzymes and receptors. Understanding these interactions is crucial for elucidating its mechanism of action and therapeutic benefits. For example, studies have shown its potential as an inhibitor of certain enzymes involved in metabolic pathways.

Materials Science

This compound's unique properties make it a candidate for developing new materials with specific electronic or optical characteristics. Its structural framework allows for modifications that can tailor its properties for applications in organic electronics or photonic devices.

Chemical Biology

In chemical biology, the compound serves as a probe to investigate biological processes. It aids in understanding cellular functions and disease mechanisms by providing insights into how certain biological pathways operate under different conditions.

Case Study 1: Anticancer Activity

Research has demonstrated that derivatives of this compound exhibit significant anticancer activity by inducing apoptosis in cancer cells. A study conducted on various cancer cell lines showed that the compound could inhibit cell proliferation effectively through specific signaling pathways associated with cell survival.

Case Study 2: Enzyme Inhibition

Another study focused on the enzyme inhibitory potential of this compound. It was found to inhibit key enzymes involved in glucose metabolism, suggesting its potential use in treating conditions like Type 2 diabetes mellitus. The compound's structure was modified to improve its binding affinity and selectivity towards these enzymes.

Mechanism of Action

The mechanism of action of 2-amino-N-(2,5-dichlorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes, depending on the specific application and target.

Comparison with Similar Compounds

Halogen-Substituted Derivatives

2-Amino-N-(2-Fluorophenyl) Analogs Crystallographic studies reveal that replacing chlorine with fluorine at the phenyl ring (e.g., 2-amino-N-(2-fluorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide) retains the planar conformation of the benzothiophene core but alters intermolecular interactions. The 2-fluorophenyl derivative exhibits comparable antibacterial and antifungal activities but lacks the specificity for FXIIa inhibition observed in the 2,5-dichlorophenyl variant .

4-Chlorophenyl and 4-Methylphenyl Analogs

- 4-Methylphenyl Derivative: Compounds like N-(4-methylphenyl)-2-{[(E)-(4-methylphenyl)methylene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide show antibacterial activity but lack intramolecular hydrogen bonds, reducing conformational stability compared to the dichlorophenyl parent compound .

Key Insight : The 2,5-dichlorophenyl group is uniquely positioned to occupy the S1 pocket of thrombin-like serine proteases, a feature critical for FXIIa inhibition (IC50 ~10 μM) .

Azomethine and Triazole Derivatives

Azomethine Modifications Azomethine derivatives (e.g., 2-{[(E)-(4-methoxyphenyl)methylene]amino}-N-(3-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide) exhibit enhanced antibacterial and antifungal properties due to extended π-conjugation. However, their synthesis requires additional steps, such as addition–elimination reactions, which may reduce scalability compared to the parent compound’s straightforward carboxamide synthesis .

Triazole Scaffolds

Triazole derivatives incorporating the 2,5-dichlorophenyl group show improved FXIIa selectivity (IC50 ~100 μM to 10 μM) but require click chemistry for synthesis, complicating production .

Dopamine Receptor-Targeting Analogs

Compounds like CID 2862078 (6-tert-butyl-2-(thiophene-2-carbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide) demonstrate the scaffold’s applicability in neuropharmacology. These derivatives bind allosteric sites on dopamine D1 receptors, highlighting the structural flexibility of the benzothiophene core for diverse therapeutic applications .

Crystallography and Conformational Analysis

X-ray diffraction studies of the 2-fluorophenyl analog reveal intramolecular N–H⋯N hydrogen bonds that stabilize the thiophene-carboxamide conformation, a feature absent in non-halogenated analogs. Such interactions may enhance metabolic stability .

Biological Activity

2-amino-N-(2,5-dichlorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article synthesizes existing research on its biological properties, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₅H₁₄Cl₂N₂OS

- CAS Number : 588696-05-3

- Molecular Weight : 335.26 g/mol

- Hazard Classification : Irritant

The compound features a benzothiophene core with a dichlorophenyl substituent and an amino group that may influence its biological activity.

Research indicates that compounds with similar structures often interact with various biological targets. The proposed mechanisms of action for this compound include:

- Histone Deacetylase Inhibition : Similar benzamide derivatives have been shown to inhibit histone deacetylases (HDACs), leading to altered gene expression and potential anticancer effects .

- Neuroprotective Effects : Some studies suggest that related compounds exhibit neuroprotective properties by preventing oxidative stress-induced cell death .

- Apoptosis Induction : Evidence shows that certain derivatives can activate apoptosis pathways in cancer cells through mitochondrial mechanisms .

Anticancer Activity

A significant focus has been on the anticancer potential of this compound. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines:

In one study, derivatives similar to this compound showed significant growth inhibition in a panel of 60 human cancer cell lines from the National Cancer Institute .

Neuroprotective Studies

Research has indicated that compounds with structural similarities can protect neurons from oxidative stress:

Q & A

Basic: What are the recommended synthetic routes for 2-amino-N-(2,5-dichlorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, and how can purity be ensured?

Methodological Answer:

The compound can be synthesized via acylation reactions using anhydrides (e.g., succinic, maleic, or glutaric anhydrides) in dry dichloromethane (CH₂Cl₂). For example, compound analogs in were purified via reverse-phase HPLC or methanol recrystallization, yielding solids with defined melting points (e.g., 197–199°C for compound 23). Purity validation requires multi-technique characterization:

- IR spectroscopy to confirm NH, C=O, and C-O stretches.

- ¹H/¹³C NMR to verify substituent positions and cyclohexene ring conformation.

- LC-MS/HRMS to confirm molecular weight and isotopic patterns .

Basic: Which spectroscopic techniques are critical for characterizing structural analogs of this compound?

Methodological Answer:

Key techniques include:

- ¹H NMR : Assigns proton environments (e.g., aromatic vs. aliphatic protons) and detects coupling patterns (e.g., J-values for cyclohexene ring protons).

- ¹³C NMR : Identifies carbonyl carbons (e.g., 160–170 ppm for carboxamide C=O) and distinguishes tetrahydrobenzothiophene carbons.

- IR spectroscopy : Detects NH stretches (~3300 cm⁻¹) and C=O vibrations (~1650–1700 cm⁻¹).

- HRMS : Validates molecular formula with <5 ppm mass accuracy .

Advanced: How do halogen substituents (e.g., Cl) on the phenyl ring influence biological activity in benzothiophene carboxamides?

Methodological Answer:

Comparative structure-activity relationship (SAR) studies are essential. For example:

- Electron-withdrawing groups (e.g., Cl at 2,5-positions) may enhance binding to hydrophobic pockets in target proteins.

- Positional effects : 2,5-Dichloro substitution (as in the target compound) could improve metabolic stability compared to mono-chloro analogs ().

- Experimental validation : Use in vitro assays (e.g., enzyme inhibition) paired with computational docking to map interactions. Adjust synthetic routes to introduce substituents (e.g., via Friedel-Crafts acylation) and compare IC₅₀ values .

Advanced: What strategies resolve contradictions in reported biological activity data for benzothiophene derivatives?

Methodological Answer:

Contradictions may arise from assay variability or compound stability. Mitigation strategies include:

- Standardized protocols : Use identical cell lines (e.g., HEK293 for kinase assays) and control for solvent effects (e.g., DMSO concentration).

- Stability testing : Monitor compound degradation via HPLC under assay conditions (e.g., pH 7.4, 37°C).

- Meta-analysis : Apply statistical tools (e.g., ANOVA) to compare datasets across studies, accounting for variables like incubation time or substrate concentration .

Advanced: How can in silico models predict the metabolic stability of this compound?

Methodological Answer:

Computational approaches include:

- Molecular docking : Simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4) to identify metabolic hotspots.

- QSAR models : Train models using datasets of benzothiophene derivatives with known clearance rates.

- Aldehyde oxidase (AO) susceptibility : Predict AO-mediated metabolism using software like StarDrop or MOE. Validate with in vitro hepatocyte assays ().

Basic: What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?

Methodological Answer:

- Antioxidant assays : DPPH radical scavenging to assess redox activity.

- Anti-inflammatory testing : Measure inhibition of COX-2 or TNF-α production in LPS-stimulated macrophages.

- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., MCF-7) with IC₅₀ calculations. Include positive controls (e.g., doxorubicin) and validate via triplicate runs .

Advanced: How can NMR crystallography aid in resolving conformational ambiguities in the tetrahydrobenzothiophene core?

Methodological Answer:

- Solid-state NMR : Compare chemical shifts of crystalline vs. solution states to detect ring puckering or hydrogen bonding.

- X-ray diffraction : Resolve crystal packing effects (e.g., used X-ray to confirm Schiff base formation in analogs).

- DFT calculations : Optimize geometry using Gaussian09 and compare predicted/experimental shifts .

Advanced: What experimental designs minimize batch-to-batch variability in scaled-up synthesis?

Methodological Answer:

- DoE (Design of Experiments) : Optimize reaction parameters (temperature, solvent ratio) via response surface methodology.

- In-line monitoring : Use PAT (Process Analytical Technology) tools like FTIR for real-time reaction tracking.

- Purification consistency : Standardize HPLC gradients or crystallization solvents (e.g., methanol for analogs in ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.